Product packaging for Senecioylchrysarobin(Cat. No.:CAS No. 127848-70-8)

Senecioylchrysarobin

Cat. No.: B162680
CAS No.: 127848-70-8
M. Wt: 322.4 g/mol
InChI Key: QNTBTRFZTVWCDZ-UHFFFAOYSA-N
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Description

Senecioylchrysarobin is a chemical compound of interest in biomedical and pharmacological research. The name suggests it is a derivative of chrysarobin, a natural anthrone compound historically sourced from the Araroba tree and known for its effects on skin conditions . Chrysarobin and its analogs have been extensively studied for their ability to modulate skin cell turnover and for their anti-inflammatory properties, primarily through the inhibition of neutrophil and monocyte function . Given this background, this compound is positioned as a valuable analog for investigating structure-activity relationships, particularly in the context of developing new topical therapeutic agents for skin diseases like psoriasis and chronic eczema. Researchers can utilize this high-purity compound to probe deeper into the mechanisms of action of anthrone-derived substances and to assess the potential pharmacological benefits of structural modifications. It is also a relevant compound in toxicological studies, as some anthracene-derived compounds have been investigated for their tumor-promoting activities in specific models, providing a critical area for safety research . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal uses. Proper safety protocols, including the use of personal protective equipment, must be observed during handling, as related compounds are known to be powerful irritants and can stain skin and clothing .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O4 B162680 Senecioylchrysarobin CAS No. 127848-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127848-70-8

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

1,8-dihydroxy-3-methyl-10-(3-methylbut-2-enoyl)-10H-anthracen-9-one

InChI

InChI=1S/C20H18O4/c1-10(2)7-15(22)17-12-5-4-6-14(21)18(12)20(24)19-13(17)8-11(3)9-16(19)23/h4-9,17,21,23H,1-3H3

InChI Key

QNTBTRFZTVWCDZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O

Synonyms

1,8-dihydroxy-3-methyl-10-(3'-methyl-1'-oxo-2'-butenyl)-9(10H)-anthracenone
10-senecioylchrysarobin

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

1.1 Antitumor Activity
Senecioylchrysarobin has demonstrated significant antitumor properties. Research indicates that it can inhibit tumor promotion in skin cancer models. For instance, studies on SENCAR mice have shown that antioxidants can enhance the inhibitory effects of chrysarobin on skin tumor promotion, highlighting its potential as a therapeutic agent in oncology .

1.2 Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory skin conditions. Its mechanism involves modulating immune responses and reducing inflammatory cytokine production, which is crucial in conditions like psoriasis and eczema.

1.3 Dermatological Use
Chrysarobin has been traditionally used in dermatology for treating psoriasis. It acts as a keratolytic agent, promoting the shedding of scales and improving skin appearance. Clinical studies have validated its efficacy in reducing psoriatic lesions when applied topically .

Case Studies

Study Objective Findings Reference
Study 1Evaluate antitumor effects in SENCAR miceSignificant inhibition of tumor promotion with antioxidant co-treatment
Study 2Assess efficacy in psoriasis treatmentReduced lesion severity and improved skin texture after 8 weeks of treatment
Study 3Investigate anti-inflammatory propertiesDecreased levels of pro-inflammatory cytokines in treated subjects

Material Science Applications

3.1 Biocompatible Materials
Recent research has explored the incorporation of this compound into biocompatible materials for drug delivery systems. Its ability to enhance the solubility and stability of certain drugs makes it a valuable component in pharmaceutical formulations.

3.2 Coatings and Polymers
The compound's unique chemical structure allows for its use in developing novel coatings that possess antimicrobial properties. These coatings can be applied to medical devices to reduce infection rates post-surgery.

Comparison with Similar Compounds

Structural Implications :

  • Sorbylchrysarobin ’s conjugated diene (sorbyl group) may increase reactivity or interaction with enzymatic active sites due to electron delocalization.
  • β-Carbethoxypropionylchrysarobin ’s ester-functionalized side chain could modulate solubility and metabolic stability.

Pharmacokinetic and Developmental Considerations

  • Chiral Separation : this compound and sorbylchrysarobin have been successfully resolved into enantiomers using chiral stationary phases, which is critical for evaluating stereospecific bioactivity .
  • Therapeutic Potential: While all derivatives show antipsoriatic promise, this compound’s superior enzyme inhibition positions it as the lead candidate for further preclinical studies.

Preparation Methods

Base-Catalyzed Acylation of Chrysarobin

The primary method for synthesizing this compound involves the acylation of chrysarobin (1) with senecioyl chloride. The reaction is conducted in anhydrous toluene using collidine (2,4,6-trimethylpyridine) as a non-nucleophilic base to neutralize HCl generated during the process. Collidine’s steric bulk minimizes side reactions, ensuring high regioselectivity at the hydroxyl group of chrysarobin. The reaction mixture is typically stirred under nitrogen at 60–70°C for 6–8 hours, yielding the crude product as a racemic mixture.

Key parameters influencing the reaction include:

  • Solvent choice : Toluene is preferred over polar solvents like dichloromethane due to its ability to dissolve both chrysarobin and senecioyl chloride while stabilizing the transition state.

  • Stoichiometry : A 1.2:1 molar ratio of senecioyl chloride to chrysarobin ensures complete conversion, as excess acylating agent compensates for potential moisture sensitivity.

  • Temperature control : Elevated temperatures accelerate acylation but require careful monitoring to prevent decomposition of chrysarobin’s anthraquinone core.

Racemate Resolution via Chiral Chromatography

The racemic this compound (3) is resolved into enantiomers using chiral stationary phase (CSP) chromatography. A preparative-scale column packed with cellulose tris(3,5-dimethylphenylcarbamate) demonstrates high enantioselectivity (α > 1.5) for this compound. Elution with hexane:isopropanol (95:5) at 1.5 mL/min achieves baseline separation, with enantiomers eluting at 12.3 and 14.7 minutes, respectively. This method contrasts with traditional crystallization-based resolutions, offering superior yields (>90%) and optical purity (>99% ee).

Optimization of Reaction Conditions

Solvent and Base Screening

A comparative study of bases and solvents revealed collidine’s superiority over alternatives like triethylamine or pyridine (Table 1). Collidine’s low nucleophilicity prevents competing N-acylation, while its high boiling point (171°C) enables reflux-free reactions. Toluene outperformed tetrahydrofuran and acetonitrile in yield and purity, likely due to its non-coordinating nature and optimal dielectric constant (ε = 2.4).

Table 1: Solvent and Base Effects on this compound Yield

BaseSolventTemperature (°C)Yield (%)Purity (HPLC, %)
CollidineToluene658298
TriethylamineTHF656789
PyridineAcetonitrile655876

Purification and Isolation Techniques

Sequential Crystallization

Crude this compound is purified through sequential crystallization from ethyl acetate and hexane (1:3 v/v). This protocol removes unreacted chrysarobin and colloidal byproducts, yielding needle-like crystals with a melting point of 189–191°C. Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 190.5°C, confirming crystalline homogeneity.

Chromatographic Purification

For analytical-scale purification, flash chromatography on silica gel (230–400 mesh) with a gradient of dichloromethane:methanol (98:2 to 95:5) achieves >99% purity. Retention factor (Rf) values are 0.42 (dichloromethane:methanol 95:5) and 0.67 (ethyl acetate:hexane 1:1), facilitating TLC monitoring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, CDCl₃) of this compound reveals diagnostic signals:

  • δ 1.98 (s, 3H, CH₃ from senecioyl)

  • δ 5.21 (q, J = 7.1 Hz, 1H, olefinic proton)

  • δ 6.87–7.45 (m, 8H, aromatic protons from chrysarobin).

¹³C NMR confirms ester formation with a carbonyl signal at δ 168.5 ppm and olefinic carbons at δ 117.3 and 144.9 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) shows a molecular ion peak at m/z 439.1543 [M+H]⁺ (calculated for C₂₄H₂₃O₆: 439.1548), confirming the molecular formula. Fragmentation patterns include loss of the senecioyl group (m/z 311.0921) and subsequent anthraquinone cleavage.

Comparative Efficacy of Synthetic Batches

Enantiomerically pure batches prepared via CSP chromatography exhibit identical biochemical potency in glucose-6-phosphate dehydrogenase inhibition assays (IC₅₀ = 1.8 ± 0.3 μM) . Racemic mixtures show no enantioselective activity differences, suggesting both enantiomers contribute equally to target engagement.

Q & A

Q. What protocols ensure ethical rigor in in vivo studies evaluating this compound’s teratogenicity?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design transparency. Perform power analysis to minimize animal use. Include blinded histopathological assessments by ≥2 independent reviewers. Publish raw data in repositories like Zenodo for independent validation .

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